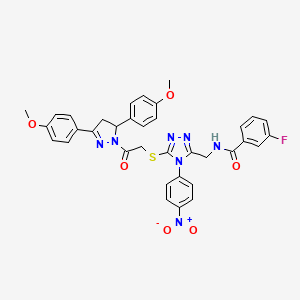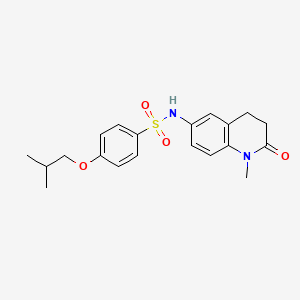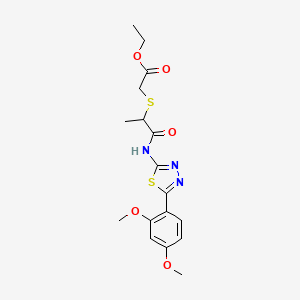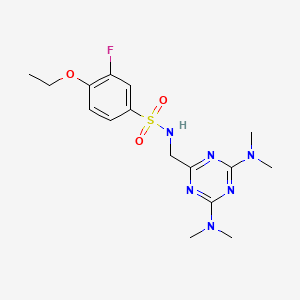![molecular formula C23H14N2O4 B2816951 N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-oxochromene-3-carboxamide CAS No. 477556-04-0](/img/structure/B2816951.png)
N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-oxochromene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-oxochromene-3-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzoxazole moiety linked to a chromene carboxamide structure, which may contribute to its unique chemical and biological properties.
作用机制
Target of Action
Similar compounds have shown remarkable cytotoxicity in various human tumor cell lines , suggesting that this compound may also target cancer cells.
Biochemical Pathways
Compounds with similar structures have been associated with the inhibition of the bcr-abl protein, which is integral to the development of chronic myeloid leukemia (cml) . This suggests that N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-oxochromene-3-carboxamide might affect similar pathways, leading to downstream effects such as cell cycle arrest and apoptosis.
Pharmacokinetics
Similar compounds have shown favorable pharmacokinetic profiles in in silico studies . This suggests that this compound might also have favorable ADME properties, impacting its bioavailability.
Result of Action
Similar compounds have shown remarkable cytotoxicity in various human tumor cell lines , suggesting that this compound may also have significant cytotoxic effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-oxochromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzoxazole Moiety: The benzoxazole ring can be synthesized by reacting 2-aminophenol with an appropriate aldehyde or carboxylic acid under acidic or basic conditions.
Coupling Reaction: The benzoxazole intermediate is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction.
Chromene Formation: The chromene ring is formed by cyclization of a suitable precursor, such as a salicylaldehyde derivative, under basic conditions.
Amidation: Finally, the chromene carboxylic acid is reacted with an amine to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste and reduce costs.
化学反应分析
Types of Reactions
N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-oxochromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-oxochromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
相似化合物的比较
Similar Compounds
- N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide
- 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole
Uniqueness
N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-oxochromene-3-carboxamide is unique due to its combination of a benzoxazole moiety with a chromene carboxamide structure. This unique structure may confer distinct photophysical properties and biological activities compared to other benzoxazole derivatives.
属性
CAS 编号 |
477556-04-0 |
|---|---|
分子式 |
C23H14N2O4 |
分子量 |
382.375 |
IUPAC 名称 |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-oxochromene-3-carboxamide |
InChI |
InChI=1S/C23H14N2O4/c26-21-16-8-1-3-10-19(16)28-13-17(21)22(27)24-15-7-5-6-14(12-15)23-25-18-9-2-4-11-20(18)29-23/h1-13H,(H,24,27) |
InChI 键 |
CPWZMPRRKASAJF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(4-Ethoxyphenyl)methylidene]-1,3-bis(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2816869.png)
![N4-cyclopropyl-N4-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]-N6,N6-dimethylpyrimidine-4,6-diamine](/img/structure/B2816870.png)

![2-[(3,4-Dichlorophenyl)methyl]-4,7-dimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2816872.png)

![2-[(5-Fluorosulfonyloxypyridine-3-carbonyl)-methylamino]-4-methylpyridine](/img/structure/B2816876.png)


![1-benzoyl-4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine](/img/structure/B2816882.png)
![2-(Phenylmethoxycarbonylaminomethyl)-6-oxaspiro[2.5]octane-2-carboxylic acid](/img/structure/B2816883.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2816884.png)

![2-[1-(2-methylbenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole](/img/structure/B2816887.png)

